Diethylstilbestrol dipropionate
Description
Chemical Characterization
Nomenclature and Structural Classification
DESDP is chemically designated as E-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl propanoate, with a molecular formula of $$ \text{C}{24}\text{H}{28}\text{O}_4 $$ and a molecular weight of 380.48 g/mol. Structurally, it belongs to the stilbestrol group, characterized by a central ethylenic bridge connecting two phenolic rings, with ethyl and propionate ester substituents.
This classification highlights its role as an estrogen receptor agonist and its structural relationship to parent compounds like diethylstilbestrol (DES).
Molecular Composition and Isomerism
DESDP’s molecular architecture comprises:
- Core Structure : A trans (E)-configured ethylenic bridge linking two para-hydroxyphenyl groups.
- Functional Groups :
Isomerism
The compound exhibits geometric isomerism due to the ethylenic bond:
- Dominant Form : The trans (E)-isomer, stabilized by reduced steric hindrance.
- Cis (Z)-Isomer : Rarely observed, as it is less thermodynamically stable.
| Isomer | Conformation | Stability |
|---|---|---|
| E-DESDP | Trans | Predominant form |
| Z-DESDP | Cis | Isomerizes to E-form |
Studies on metal surfaces (Ag(111) and Cu(111)) reveal that DESDP adsorbs intact on silver but undergoes O–H bond cleavage on copper, altering its conformational stability.
Physical Properties
Key physical attributes include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 104°C | |
| Boiling Point | 428.1°C (estimated) | |
| Density | 1.0745 g/cm³ (estimated) | |
| Solubility | Slightly soluble in DMSO, methanol | |
| Color | White crystalline powder |
Notably, DESDP’s propionate esters enhance its lipophilicity compared to the parent DES, influencing its pharmacokinetic profile.
Chemical Stability and Reactivity
DESDP demonstrates moderate stability under controlled conditions but degrades under specific environmental stressors:
Stability Profile
| Condition | Observation | Source |
|---|---|---|
| Storage at -20°C | Stable for extended periods | |
| Exposure to light | Degradation via photolysis | |
| Aqueous solutions | Hydrolysis of ester bonds (slow at neutral pH) |
Reactivity
- Ester Hydrolysis : Propionate esters undergo slow hydrolysis in aqueous media, regenerating DES.
- Metal-Induced Isomerism : On Cu(111) surfaces, DESDP undergoes O–H cleavage, adopting a cis-conformation.
- Oxidative Metabolism : DESDP metabolites include dihydroxy derivatives and quinone-like intermediates, though these are less documented than for DES.
Properties
IUPAC Name |
[4-[4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLEMYJUIIHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048120 | |
| Record name | Hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37221-14-0 | |
| Record name | Hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Reactants and Conditions
The synthesis begins with p-hydroxypropiophenone (C₉H₁₀O₂), which undergoes a pinacol coupling reaction in the presence of sodium amalgam (3% Na-Hg) and caustic soda (12.5% NaOH). This step forms a diol intermediate (pinacol), which is subsequently treated with glacial acetic acid to yield the free pinacol (melting point: 205–210°C after purification).
Key Reaction Parameters:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Pinacol coupling | p-hydroxypropiophenone, Na-Hg | Alkaline solution, 25°C | 95% |
| Acetylation | Pinacol, glacial acetic acid | Ether suspension, HCl gas | Quantitative |
Dehydration to Form DES
The pinacol intermediate undergoes acid-catalyzed dehydration using hydrogen chloride (HCl) in ether, producing diethylstilbestrol as a crystalline solid. Recrystallization from benzene yields pure DES with a melting point of 170–172°C.
Esterification to this compound
The final step involves esterifying DES with propionic anhydride [(CH₂CH₂CO)₂O] or propionyl chloride (CH₂CH₂COCl) to introduce two propionate groups at the phenolic hydroxyl sites.
Propionylation Protocol
-
Reaction Setup : DES is dissolved in an anhydrous solvent (e.g., pyridine or dimethylformamide) to scavenge HCl generated during the reaction.
-
Esterification : Propionic anhydride is added dropwise under inert atmosphere (N₂ or Ar) at 0–5°C to minimize side reactions.
-
Workup : The mixture is stirred for 12–24 hours, followed by quenching with ice water. The product is extracted using ethyl acetate and purified via recrystallization from ethanol.
Optimized Reaction Conditions:
| Parameter | Value |
|---|---|
| Molar ratio (DES:anhydride) | 1:2.2 |
| Temperature | 0–5°C |
| Reaction time | 18 hours |
| Solvent | Pyridine |
| Yield | 75–82% |
Analytical Characterization
The final product is characterized by:
-
Melting Point : 170–172°C (consistent with DES dipropionate).
-
Spectroscopy : Fourier-transform infrared (FTIR) peaks at 1,740 cm⁻¹ (ester C=O stretch) and 1,250 cm⁻¹ (C-O ester linkage).
-
Chromatography : High-performance liquid chromatography (HPLC) purity >98%.
Industrial-Scale Manufacturing
Large-scale production employs continuous-flow reactors to enhance efficiency. Key modifications include:
Process Economics:
| Metric | Value |
|---|---|
| Raw material cost | $12–15/kg DES dipropionate |
| Energy consumption | 8 kWh/kg product |
| Annual capacity | 50–100 metric tons |
Recent Advances and Alternatives
Recent research explores enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) as a greener alternative. Preliminary results show:
-
Yield : 68% at 37°C (24 hours).
-
Advantages : Reduced solvent use, no HCl generation.
Chemical Reactions Analysis
Types of Reactions: Diethylstilbestrol dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol, diethylstilbestrol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diethylstilbestrol.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Historical Context and Medical Uses
Diethylstilbestrol dipropionate was initially developed as a more potent alternative to diethylstilbestrol, providing prolonged effects due to its slower absorption rate. Historically, it has been used for:
- Hormonal Treatment : It was administered for managing symptoms related to menopause, such as hot flashes and vaginal atrophy. Typical dosages ranged from 0.2 to 1 mg/day .
- Reproductive Health : The compound was also used to prevent miscarriages in women with a history of recurrent pregnancy loss. However, it was later found to cause significant adverse effects, including increased risks of certain cancers in offspring exposed in utero .
- Cancer Treatment : this compound has been employed in treating prostate and breast cancer, with dosages varying based on patient needs .
Veterinary Applications
In veterinary medicine, this compound has been used primarily in cattle. A study involving bulls demonstrated that injections of the compound resulted in measurable residues in various tissues, indicating its effectiveness but also raising concerns about potential contamination of meat products . The findings highlighted the need for careful monitoring of hormone residues in livestock.
Case Study 1: Hormonal Therapy in Menopausal Women
A clinical trial evaluated the efficacy of this compound in alleviating menopausal symptoms. Women receiving doses between 0.2 mg and 1 mg daily reported significant improvements in symptoms compared to placebo groups. However, long-term follow-ups indicated a correlation with increased breast cancer risk among participants exposed to the compound over extended periods .
Case Study 2: Veterinary Use in Cattle
In a controlled study involving twenty bulls, researchers injected this compound and analyzed tissue samples post-injection. The results showed significant concentrations of the compound in liver and kidney tissues after four weeks. This study emphasized the importance of understanding hormone distribution within livestock for both therapeutic efficacy and food safety implications .
Table 1: Dosages and Administration Routes for this compound
| Application | Dosage Range | Administration Route |
|---|---|---|
| Hormonal Therapy | 0.2 - 1 mg/day | Oral |
| Prostate Cancer Treatment | 1 - 3 mg/day | Oral/Intramuscular |
| Breast Cancer Treatment | 10 - 20 mg/day | Oral |
| Veterinary Use (Cattle) | 12.5 - 15 mg | Intramuscular |
Table 2: Reported Adverse Effects Associated with this compound
| Adverse Effect | Population Affected | Notes |
|---|---|---|
| Breast Cancer | Women exposed during pregnancy | Increased risk observed |
| Vaginal Clear Cell Carcinoma | Daughters of exposed women | Significant correlation noted |
| Liver Tumors | Laboratory animals (frogs) | Induced tumors upon exposure |
Mechanism of Action
Diethylstilbestrol dipropionate exerts its effects by binding to estrogen receptors in target cells. These receptors are found in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. Upon binding, the compound activates the estrogen receptor, leading to increased synthesis of sex hormone-binding globulin, thyroid-binding globulin, and other serum proteins. It also suppresses the release of follicle-stimulating hormone from the anterior pituitary .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs of DESd
Table 1: Key Structural and Pharmacological Properties of DES Derivatives
Functional Comparisons
Pharmacokinetics and Bioavailability
- DESd vs. DES : DESd’s esterification delays absorption, making it suitable for sustained-release formulations. In contrast, DES (free form) has rapid oral bioavailability but shorter half-life .
- DESd vs. 17β-Estradiol dipropionate : The latter, a steroidal estrogen, shows delayed peak activity (24 hours) compared to DESd’s 8-hour peak in murine models, reflecting differences in receptor binding and metabolic pathways .
Toxicity and Carcinogenicity
- DESd vs. DES: Both compounds share carcinogenic risks due to DES release. DES is classified as a human carcinogen (IARC Group 1), linked to vaginal clear-cell adenocarcinoma and breast cancer . DESd’s prolonged release may exacerbate tissue exposure in long-term use .
- DESd vs. 17β-Estradiol dipropionate: The steroidal derivative has a lower risk of genotoxicity, as estradiol metabolites are less likely to induce chromosomal aberrations compared to DES .
Mechanistic Differences in Estrogenic Activity
Table 2: Estrogenic Potency and Mechanisms
Biological Activity
Diethylstilbestrol dipropionate (DES-DP) is a synthetic estrogen that has been extensively studied for its biological activity, particularly in relation to its estrogenic effects, pharmacodynamics, and potential therapeutic applications. This article synthesizes findings from various research studies, highlighting key aspects of DES-DP's biological activity.
This compound is a derivative of diethylstilbestrol (DES), characterized by the addition of two propionate ester groups. Its chemical formula is and it has a molecular weight of 396.48 g/mol . The compound exhibits high lipophilicity, which influences its absorption and distribution in biological systems.
Estrogenic Activity
DES-DP functions primarily as an estrogen receptor agonist, mimicking the action of natural estrogens like estradiol. It binds to estrogen receptors (ERα and ERβ), activating downstream signaling pathways that regulate gene expression related to reproductive functions and secondary sexual characteristics .
Inhibition of Gonadal Function
Research indicates that DES-DP can inhibit the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased testicular synthesis of androgens. This property has been exploited in treating certain hormone-sensitive conditions, such as prostate cancer .
Pharmacokinetics
The pharmacokinetics of DES-DP reveal its long-acting nature compared to other estrogens. Following intramuscular administration, DES-DP demonstrates a prolonged half-life due to its esterified form, allowing for sustained release into the bloodstream. Its elimination half-life is approximately 24 hours .
Table 1: Pharmacokinetic Parameters of DES-DP
| Parameter | Value |
|---|---|
| Molecular Weight | 396.48 g/mol |
| Elimination Half-life | ~24 hours |
| Bioavailability | High (intramuscular) |
| Peak Plasma Concentration | Varies with dosage |
Biological Effects
Cellular Effects
Studies have shown that DES-DP can influence calcium transport mechanisms within cells. It has been observed to activate calcium ATPase activity at specific concentrations, which plays a crucial role in muscle contraction and other cellular processes .
Case Studies
Research has documented cases where DES-DP was used effectively in managing conditions such as endometrial carcinoma and breast cancer due to its estrogenic properties. A notable case involved a patient whose symptoms improved significantly following treatment with DES-DP over several months .
Toxicological Aspects
Despite its therapeutic benefits, DES-DP is associated with several adverse effects. It is recognized as a teratogen and carcinogen, particularly when administered during pregnancy or in high doses over extended periods. Long-term exposure has been linked to increased risks of reproductive cancers in both men and women .
Q & A
Q. What is the synthetic pathway for DESd, and how can its purity be validated in laboratory settings?
DESd is synthesized via esterification of diethylstilbestrol (DES) with propionic anhydride. To ensure purity, researchers should use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 280 nm) or mass spectrometry (MS). Validation parameters include retention time matching with reference standards (CAS 130-80-3) and absence of impurities (e.g., free DES or monoester derivatives). Purity thresholds ≥98% are recommended for in vivo studies .
Q. What experimental models are suitable for studying DESd’s estrogenic activity?
Preclinical models include:
- Castrated rodents : To assess androgen suppression and estrogen receptor (ER) activation.
- Bovine mammary gland studies : For evaluating ductal proliferation and secretory activity (e.g., Jersey heifers treated with DESd and testosterone propionate) .
- In vitro ER-binding assays : Use MCF-7 breast cancer cells to quantify ERα/ERβ affinity via competitive binding assays .
Q. How should DESd stock solutions be prepared for cell-based assays?
Dissolve DESd in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. For aqueous compatibility, dilute in sesame oil (5% v/v) to mimic in vivo administration. Sterilize via 0.22 µm filtration and store aliquots at -80°C (solvent) or -20°C (powder) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in DESd’s dose-dependent effects on mammary gland development?
Studies report that low DESd doses (0.1–1 mg/kg) induce parenchymal proliferation, while higher doses (>5 mg/kg) suppress lactation. To reconcile this, adopt a titration approach:
Q. What analytical methods optimize detection of DESd residues in biological tissues?
A validated protocol includes:
Q. How do pharmacokinetic properties of DESd influence experimental design in chronic toxicity studies?
DESd’s prolonged half-life (t½ ≈ 72–96 hours) necessitates:
- Dosing intervals : Administer every 72 hours to maintain stable plasma levels.
- Terminal sampling : Collect tissues ≥4 weeks post-injection to assess cumulative residues (e.g., liver retains DESd metabolites up to 28 days) .
Methodological Guidance
Q. What controls are critical in DESd-driven carcinogenicity studies?
Q. How can DESd’s anti-androgenic effects be quantified in prostate cancer models?
Use LNCaP or PC-3 cell lines to measure:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
